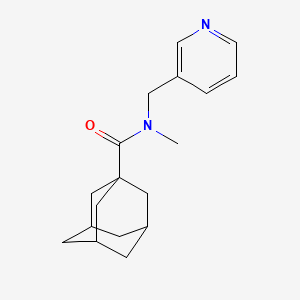
N-methyl-N-(pyridin-3-ylmethyl)adamantane-1-carboxamide
Descripción general
Descripción
N-methyl-N-(pyridin-3-ylmethyl)adamantane-1-carboxamide, also known as memantine, is a medication used for the treatment of Alzheimer's disease. It belongs to the class of drugs known as NMDA receptor antagonists, which work by blocking the activity of the N-methyl-D-aspartate (NMDA) receptor in the brain. The NMDA receptor is involved in the regulation of synaptic plasticity, which is important for learning and memory. Memantine is a relatively new drug, first approved by the US Food and Drug Administration (FDA) in 2003.
Aplicaciones Científicas De Investigación
11-β-HSD-1 Inhibition : Adamantane derivatives have been developed for the inhibition of 11-β-hydroxysteroid dehydrogenase-1, a therapeutic target for diabetes and metabolic syndrome. A convergent, scalable process for the synthesis of these inhibitors has been developed, showcasing the compound's potential in pharmaceutical development (Becker et al., 2008).
Polymer Synthesis : Polyamides containing adamantyl and diamantyl moieties have been synthesized, demonstrating the utility of adamantane derivatives in creating new materials with specific physical properties like solubility, tensile strength, and thermal stability (Chern, Shiue & Kao, 1998).
Antibacterial and Antifungal Applications : Novel N′-heteroarylidene-1-carbohydrazide derivatives based on adamantane have shown potent antibacterial activity with minimal inhibitory concentration values, indicating their potential as broad-spectrum antibacterial agents. They also possess moderate antifungal activity against Candida albicans (Al-Wahaibi et al., 2020).
Catalysis and Oxidation : Adamantane derivatives have been studied as part of diiron(III) complexes for their role in catalyzing the selective hydroxylation of alkanes, indicating their potential use in chemical synthesis and industrial processes (Sankaralingam & Palaniandavar, 2014).
Serotonin Receptor Antagonism : Adamantane carboxamides have been synthesized and examined for their potency as selective 5-HT2 receptor antagonists, highlighting their potential application in neurology and psychopharmacology (Fujio et al., 2000).
Drug Synthesis : The compound has been involved in the catalytic synthesis of N-Aryladamantane-1-carboxamides, indicating its use in creating a variety of pharmaceutical agents (Shishkin et al., 2020).
Propiedades
IUPAC Name |
N-methyl-N-(pyridin-3-ylmethyl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-20(12-13-3-2-4-19-11-13)17(21)18-8-14-5-15(9-18)7-16(6-14)10-18/h2-4,11,14-16H,5-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBDQMQMVJOIER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B7511078.png)
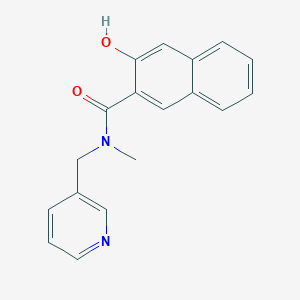
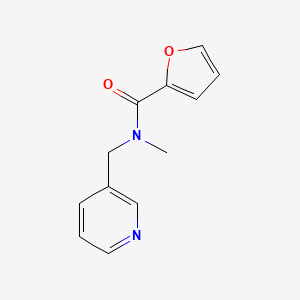

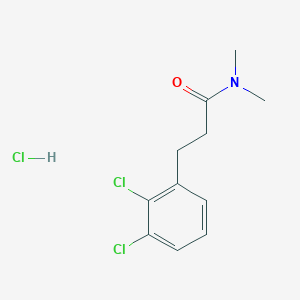

![N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7511127.png)
![[5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-(3-methylmorpholin-4-yl)methanone](/img/structure/B7511129.png)
![N-[(3-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7511136.png)
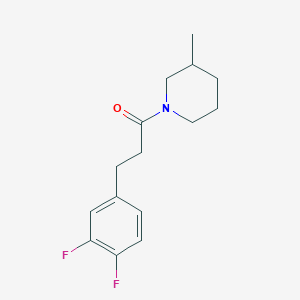
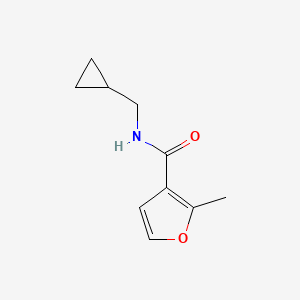
![N-[(3-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7511156.png)